Methyl 4-nitro-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-nitro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4 It is a derivative of benzoic acid, featuring a nitro group at the 4-position and a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions, such as reduction . The nitro group in the compound could potentially be reduced to an amine, which could then interact with its targets .
Biochemical Pathways
The compound’s potential to undergo reduction suggests it could participate in redox reactions and impact related biochemical pathways .
Pharmacokinetics
Its solubility and stability properties suggest that it could potentially be absorbed and distributed in the body .
Result of Action
Based on its chemical structure and potential reactions, it could potentially cause changes at the molecular level, such as the reduction of the nitro group to an amine .
Action Environment
The action of Methyl 4-nitro-3-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, its stability and reactivity could be affected by temperature and pH . Furthermore, its solubility suggests that it could potentially be influenced by the presence of certain solvents .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution . The trifluoromethyl group can also influence the reactivity of the compound .
Cellular Effects
It is known that nitro compounds can cause cellular stress and damage
Molecular Mechanism
Nitro compounds can undergo various reactions at the molecular level, including free radical reactions . The trifluoromethyl group can also influence the reactivity of the compound .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can undergo various reactions over time, including degradation .
Metabolic Pathways
It is known that nitro compounds can undergo various metabolic reactions, including reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-nitro-3-(trifluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-(trifluoromethyl)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Reduction: Methyl 4-amino-3-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-nitro-3-(trifluoromethyl)benzoate has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Agrochemicals: It is used in the development of herbicides and insecticides due to its bioactive properties.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 3-(trifluoromethyl)benzoate: Lacks the nitro group, affecting its reactivity and applications.
Methyl 4-fluoro-3-nitrobenzoate: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-nitro-3-(trifluoromethyl)benzoate is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These groups influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 4-nitro-3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-7(13(15)16)6(4-5)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQMMCPINDPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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